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molecular formula C7H15NO2 B8382317 2-(2-Ethyl-oxazolidin-3-yl)-ethanol

2-(2-Ethyl-oxazolidin-3-yl)-ethanol

Cat. No. B8382317
M. Wt: 145.20 g/mol
InChI Key: DFLQLXVRHGRRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093398B2

Procedure details

To a 250 mL flask containing diethanolamine (2,9 mL, 30 mmol d=1,0955) in dichloromethane (60 mL) under nitrogen atmosphere, was added potassium carbonate (8,3 g, 60 mmol, 2 eq.) before adding at 0° C. dropwise propionaldehyde (2,73 mL, 37,5 mmol, 1,25 eq.). The reaction was warmed to room temperature and stirred for 3 h. The potassium carbonate was filtered with a sinter funnel and washed several times with dichloromethane. After evaporation of the combined organic phases, 4,994 g of crude product was obtained. The product was purified by distillation under vacuum to give the title compound (3,87 g, 87% yield). 1H NMR (CDCl3, 400 MHz) d?(ppm): 3,93 (dd, J=4,3 Hz, J=6,4 Hz, H); 3,92-3,82 (m, 2H); 3,71-3,58 (m, 2H); 3,26 (ddd, J=5,5 Hz, J=6,5 Hz, J=12,2 Hz, H); 2,83 (ddd, J=4,9 Hz, J=8,2 Hz, J=12,7 Hz, H); 2,66 (dt, J=7,0 Hz, J=10,0 Hz, H); 2,55 (dt, J=3,9 Hz, J=12,2 Hz, H); 1,60 (ddq, J=4,3 Hz, J=7,4 Hz, J=14,1 Hz); 1,51 (ddq, J=6,4 Hz, J=7,4 Hz, J=14,1 Hz); 0,95 (t, J=7,4 Hz, 3H). 13C NMR (CDCl3, 129,9 MHz) d?(ppm): 97,5; 64,1; 60,0; 55,1; 51,7; 26,8; 8,9.
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].C(=O)([O-])[O-].[K+].[K+].[CH:14](=O)[CH2:15][CH3:16]>ClCCl>[CH2:15]([CH:16]1[N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][O:4]1)[CH3:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
60 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The potassium carbonate was filtered with a sinter funnel
WASH
Type
WASH
Details
washed several times with dichloromethane
CUSTOM
Type
CUSTOM
Details
After evaporation of the combined organic phases
CUSTOM
Type
CUSTOM
Details
4,994 g of crude product was obtained
DISTILLATION
Type
DISTILLATION
Details
The product was purified by distillation under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1OCCN1CCO
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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